
2,2-Bis(bromomethyl)propane-1,3-diol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis(bromomethyl)propane-1,3-diol can be synthesized from octanoic acid. The synthesis involves bromination reactions where bromine atoms are introduced into the molecular structure . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2-bis(bromomethyl)propane-1,3-diol involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The compound is then purified through various techniques such as crystallization and distillation to achieve the required quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(bromomethyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various brominated derivatives, alcohols, and aldehydes. These products have different applications in the chemical industry, including the production of flame retardants and other specialty chemicals .
Scientific Research Applications
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a flame retardant in unsaturated polyester resins and rigid polyurethane foam.
Biology: The compound’s carcinogenic properties make it a subject of study in toxicology and cancer research.
Medicine: Research is ongoing to understand the compound’s effects on human health and its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2,2-bis(bromomethyl)propane-1,3-diol exerts its effects involves its interaction with cellular components. The compound can cause DNA damage, leading to mutations and carcinogenesis. It is also known to induce oxidative stress, which can result in cellular damage and apoptosis . The molecular targets and pathways involved in these processes are still being studied, but they likely include key regulatory proteins and enzymes involved in cell cycle control and DNA repair .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-2,2-dihydroxymethylpropane
- 1,3-Dibromo-2,2-dimethylolpropane
- 2,2-Dibromomethyl-1,3-propanediol
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
Uniqueness
2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its specific molecular structure, which provides it with distinct flame-retardant properties. Its ability to form stable brominated derivatives makes it particularly effective in applications requiring high thermal stability and flame resistance . Additionally, its carcinogenic and genotoxic properties set it apart from other similar compounds, making it a significant subject of study in toxicology and environmental health research .
Properties
CAS No. |
52202-88-7 |
|---|---|
Molecular Formula |
C11H22Br2O6 |
Molecular Weight |
410.10 g/mol |
IUPAC Name |
2,2-bis(bromomethyl)propane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C5H10Br2O2.2C3H6O2/c6-1-5(2-7,3-8)4-9;2*1-2-3(4)5/h8-9H,1-4H2;2*2H2,1H3,(H,4,5) |
InChI Key |
ZGYSIPYNIJZEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C(C(CO)(CBr)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
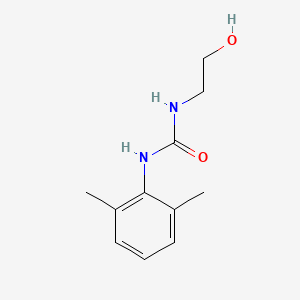
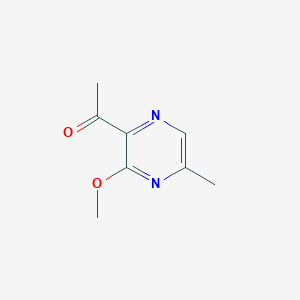
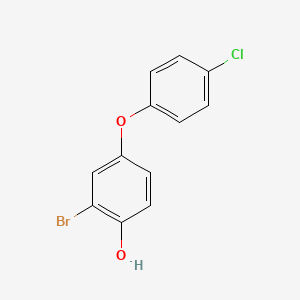
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

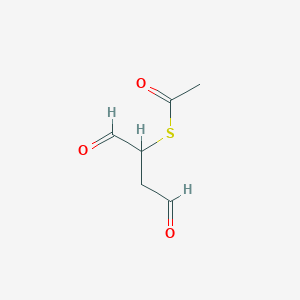
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)

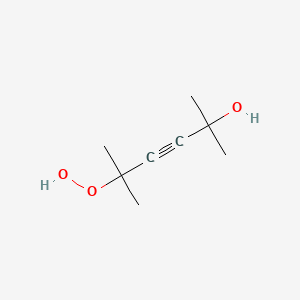
![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
